Lipophilicity Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched Pair Analysis
In a comprehensive matched-pair analysis of oxadiazole-containing compounds from the AstraZeneca screening collection, the 1,3,4-oxadiazole isomer consistently displayed log D values approximately one order of magnitude lower than those of the corresponding 1,2,4-oxadiazole matched pair . For the specific compound N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, the computed XLogP3-AA value is 2.3 . This represents a clear and predictable lipophilicity differentiation that influences membrane permeability, solubility, and metabolic stability relative to the 1,2,4-oxadiazole regioisomer.
| Evidence Dimension | Lipophilicity (log D / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 (computed) |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer class: consistently ~1 log unit higher log D across matched pairs |
| Quantified Difference | Approximately 1 log unit (factor of ~10) lower lipophilicity for the 1,3,4-oxadiazole scaffold vs. matched 1,2,4-oxadiazole |
| Conditions | Computed log D (pH 7.4) from AstraZeneca corporate collection matched-pair analysis; XLogP3-AA from PubChem |
Why This Matters
Lower lipophilicity typically correlates with reduced hERG binding, lower metabolic turnover, and improved aqueous solubility, making the 1,3,4-oxadiazole scaffold a preferred starting point for projects requiring favorable ADME profiles.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in medicinal chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] PubChem Compound Summary CID 43972312: N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide. National Library of Medicine, 2025. View Source
